molecular formula C18H24N2O3S B4031562 methyl 4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

methyl 4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B4031562
M. Wt: 348.5 g/mol
InChI Key: IZUNZPPOCYNTTG-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the aromatic ring: This involves the alkylation of a substituted benzene ring.

    Construction of the pyrimidine ring: This step involves the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the sulfanylidene group: This is achieved through the reaction of the intermediate with sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing its normal function.

    Modulating receptor activity: Binding to a receptor and either activating or blocking its signaling pathway.

    Interacting with DNA or RNA: Binding to nucleic acids and affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Methyl 4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    4-methoxy-2-methyl-5-propan-2-ylphenyl derivatives: These compounds share the aromatic ring structure but differ in the substituents on the ring.

    Pyrimidine derivatives: These compounds share the pyrimidine ring structure but differ in the substituents on the ring.

    Sulfanylidene derivatives: These compounds share the sulfanylidene group but differ in the rest of the molecule.

The uniqueness of this compound lies in its combination of these structural elements, which may confer unique chemical and biological properties.

Properties

IUPAC Name

methyl 4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-9(2)12-8-13(10(3)7-14(12)22-5)16-15(17(21)23-6)11(4)19-18(24)20-16/h7-9,16H,1-6H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUNZPPOCYNTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2C(=C(NC(=S)N2)C)C(=O)OC)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Reactant of Route 2
methyl 4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
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methyl 4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
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methyl 4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Reactant of Route 5
methyl 4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Reactant of Route 6
methyl 4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

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